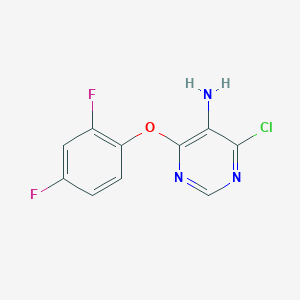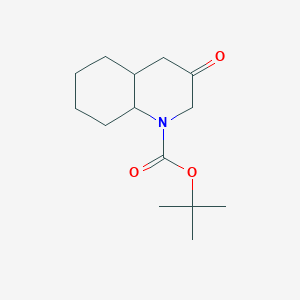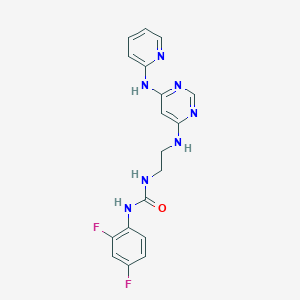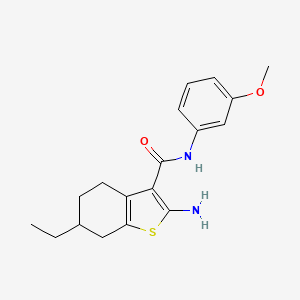![molecular formula C9H15N3O2 B2490048 2-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]piperidine CAS No. 1239766-33-6](/img/structure/B2490048.png)
2-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]piperidine is a heterocyclic compound that features both an oxadiazole ring and a piperidine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the oxadiazole ring imparts unique chemical properties, making it a valuable scaffold for drug discovery and other scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]piperidine typically involves the cyclization of appropriate precursors. One common method is the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often involve the use of catalysts such as palladium and bases like potassium carbonate in solvents such as N-methyl-2-pyrrolidone .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
2-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]piperidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxymethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the oxadiazole ring.
Reduction: Reduced forms of the piperidine ring.
Substitution: Substituted derivatives at the methoxymethyl group.
Scientific Research Applications
2-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]piperidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a scaffold for drug discovery, particularly in the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]piperidine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its oxadiazole and piperidine rings. These interactions can modulate biological pathways, leading to its observed bioactivity .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Similar in structure but with a pyrrolidine ring instead of a piperidine ring.
Imidazole Derivatives: Contain an imidazole ring, offering different chemical properties and biological activities.
Other Oxadiazole Derivatives: Share the oxadiazole ring but differ in the attached functional groups.
Uniqueness
2-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]piperidine is unique due to the combination of the oxadiazole and piperidine rings, which confer distinct chemical reactivity and potential biological activity. This dual-ring structure makes it a versatile scaffold for various applications in drug discovery and materials science.
Properties
IUPAC Name |
3-(methoxymethyl)-5-piperidin-2-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2/c1-13-6-8-11-9(14-12-8)7-4-2-3-5-10-7/h7,10H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPJTUGAXUNGAOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NOC(=N1)C2CCCCN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(Z)-3,4,5-trimethoxy-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2489965.png)
![3,5-dimethyl-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2489966.png)
![ethyl 2-({6-chloro-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl}oxy)acetate](/img/structure/B2489967.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2489969.png)
![1-tert-Butyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2489972.png)
![1-benzyl-2-(piperazin-1-ylmethyl)-1H-benzo[d]imidazole dihydrochloride](/img/structure/B2489975.png)


![(2Z)-3-[(4-butylphenyl)amino]-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2489979.png)
![2-phenyl-4-[2-(trifluoromethyl)benzoyl]morpholine](/img/structure/B2489980.png)

![N-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2489982.png)
![5-methyl-N-(3-methylphenyl)-12-oxo-5H,5aH,6H,7H,8H,9H,10H,12H-azepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2489988.png)
